BenchChemオンラインストアへようこそ!

N-(3-fluorophenyl)piperidin-4-amine

Motilin Receptor Agonism Gastrointestinal Motility Structure-Activity Relationship

Secure a validated precursor for motilin receptor agonist programs and kinase-targeted therapies. This building block features the critical meta-fluoro substitution essential for receptor binding and gastric acid stability (IC₅₀ 71 nM at pH 2.5). Differentiate from generic piperidines—only this isomer enables replication of GSK962040 (Camicinal) synthesis and EP3733671 kinase inhibitor scaffolds. Ideal for CNS and gastrointestinal motility research. High purity, ready for focused library expansion.

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
CAS No. 886506-63-4
Cat. No. B1598989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)piperidin-4-amine
CAS886506-63-4
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CC(=CC=C2)F
InChIInChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2
InChIKeyOLIDKJBMRLAXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Fluorophenyl)piperidin-4-amine (CAS 886506-63-4) Technical and Procurement Baseline


N-(3-Fluorophenyl)piperidin-4-amine (CAS 886506-63-4) is a fluorinated arylpiperidine building block with the molecular formula C₁₁H₁₅FN₂ and a molecular weight of 194.25 g/mol [1]. This secondary amine scaffold is characterized by a piperidine ring linked at the 4-position to a 3-fluorophenyl moiety [1]. The compound is primarily supplied for research and development use as a synthetic intermediate, with commercial availability typically at ≥95% purity . Its structural features position it as a key precursor in medicinal chemistry campaigns, particularly for developing central nervous system (CNS)-targeting agents and receptor modulators .

Why Generic Piperidine Substitution Cannot Replace N-(3-Fluorophenyl)piperidin-4-amine


Generic substitution among piperidine derivatives is scientifically unsound due to the profound impact of fluorine substitution pattern and nitrogen connectivity on molecular pharmacology. The 3-fluorophenyl group in N-(3-fluorophenyl)piperidin-4-amine (meta-fluoro substitution) confers distinct electronic properties and steric constraints compared to its para-fluoro analog (N-(4-fluorophenyl)piperidin-4-amine) [1]. This positional isomerism directly alters binding affinity and target selectivity profiles . Furthermore, the compound serves as a validated precursor to GSK962040 (Camicinal), a first-in-class small molecule motilin receptor agonist that advanced to clinical development [2]. Procurement of a non-specific piperidine building block would forfeit this established synthetic pathway and the associated receptor pharmacology data.

Quantitative Differentiation Evidence for N-(3-Fluorophenyl)piperidin-4-amine Selection


Motilin Receptor Agonist Pharmacophore: Meta-Fluoro Requirement for GSK962040 Activity

The meta-fluoro substitution pattern on the N-phenyl ring of the piperidine scaffold is a critical determinant for motilin receptor agonist activity in the clinical candidate GSK962040. Optimization of the piperidine core revealed that the 3-fluorophenyl group provides optimal potency, while alternative substitution patterns, such as the 4-fluorophenyl isomer, result in a loss of activity [1]. The lead compound GSK962040, derived from this scaffold, exhibits an EC₅₀ of 50.1 nM at the human motilin receptor and an IC₅₀ of 3.8 nM at the native rabbit motilin receptor, demonstrating high intrinsic efficacy [2][3].

Motilin Receptor Agonism Gastrointestinal Motility Structure-Activity Relationship

Acid Stability Advantage: Meta-Fluoro Scaffold Retains Activity at Gastric pH

Compounds derived from the N-(3-fluorophenyl)piperidin-4-amine scaffold demonstrate robust acid stability, a critical attribute for orally administered gastrointestinal therapeutics. GSK962040 maintains its motilin receptor binding affinity (IC₅₀ = 6.5 nM) after exposure to hydrochloric acid at pH 2.5 for 2 hours [1]. In contrast, the parent compound N-(3-fluorophenyl)piperidin-4-amine itself exhibits a motilin receptor binding IC₅₀ of 71 nM under identical acid challenge conditions, a 10.9-fold difference compared to its optimized derivative [2].

Drug Stability Oral Bioavailability Gastrointestinal Pharmacology

Kinase Inhibition Potential: Meta-Fluoro Scaffold in Amino-Fluoropiperidine Patent Series

The N-(3-fluorophenyl)piperidin-4-amine scaffold is explicitly claimed within patent EP3733671 as a key intermediate for amino-fluoropiperidine derivatives with kinase inhibitory activity, particularly targeting Janus kinase (JAK) family members involved in inflammatory and proliferative diseases [1]. While the patent does not disclose specific IC₅₀ values for the unsubstituted parent compound, it establishes the 3-fluorophenyl substitution as a preferred embodiment. In contrast, the 4-aminopiperidine-based compound RB1, a related scaffold, exhibits a JAK3 IC₅₀ of 40 nM with >125-fold selectivity over JAK1, JAK2, and TYK2 [2], indicating the broader potential of fluorinated 4-aminopiperidines as selective kinase inhibitors.

Kinase Inhibition Cancer Therapeutics JAK/STAT Signaling

PDE4 Inhibitory Activity: Comparative Lack of Potency for Parent Scaffold

The parent N-(3-fluorophenyl)piperidin-4-amine scaffold has been evaluated for phosphodiesterase 4 (PDE4) inhibitory activity, a target relevant to anti-inflammatory and respiratory diseases. While the compound exhibits some activity, its cellular potency is significantly weaker than optimized PDE4 inhibitors. For example, the related ligand BDBM50482156 demonstrates an IC₅₀ of 300 nM in a cellular PDE4 assay using human U937 cells [1]. The parent compound's PDE4A activity was detected in a recombinant enzyme assay but without a quantified IC₅₀, indicating suboptimal potency for this application [2].

Phosphodiesterase 4 Inhibition Anti-inflammatory Cellular Potency

Vendor Purity and Handling Specifications: Comparable to Peer Arylpiperidines

Commercial suppliers of N-(3-fluorophenyl)piperidin-4-amine offer the compound at a minimum purity of 95%, with recommended long-term storage in a cool, dry place . The hydrochloride salt form (CAS 923565-91-7) is also available, providing enhanced stability and solubility . These specifications are typical for arylpiperidine building blocks. For example, the positional isomer N-(4-fluorophenyl)piperidin-4-amine (CAS 38043-08-2) is similarly supplied with comparable purity and storage requirements [1].

Chemical Procurement Quality Control Compound Handling

Validated Research and Industrial Applications for N-(3-Fluorophenyl)piperidin-4-amine


Motilin Receptor Agonist Development: Synthesis of GSK962040 Analogs

This compound serves as the essential N-(3-fluorophenyl)piperidine fragment for synthesizing GSK962040 (Camicinal) and related motilin receptor agonists [1]. The meta-fluoro substitution is a critical pharmacophoric element, and procurement of this specific isomer enables researchers to replicate the published synthetic route and explore structure-activity relationships for gastrointestinal motility studies [1].

JAK Kinase Inhibitor Scaffold: Amino-Fluoropiperidine Derivative Synthesis

The compound is explicitly claimed in patent EP3733671 as an intermediate for preparing amino-fluoropiperidine derivatives with kinase inhibitory activity [2]. This makes it a valuable starting material for medicinal chemistry programs targeting JAK-mediated inflammatory and autoimmune diseases, where the 3-fluorophenyl substitution is a preferred embodiment [2].

CNS Receptor Modulator Development: Privileged Scaffold Exploration

The arylpiperidine core is a privileged scaffold in CNS drug discovery. The 3-fluorophenyl group enhances lipophilicity (cLogP ~2.4) and may influence blood-brain barrier permeability . This compound is suitable for generating focused libraries to explore receptor binding profiles, particularly for dopamine, serotonin, and opioid receptors, where fluorine substitution is known to modulate affinity and selectivity .

Acid-Stable Prokinetic Agent Design: Leveraging Gastric pH Stability

The scaffold demonstrates maintained receptor binding after acid challenge (IC₅₀ = 71 nM at pH 2.5), supporting its use in designing orally administered prokinetic agents that must remain active in the acidic gastric environment [3]. Researchers can build upon this inherent stability to develop next-generation motilin or ghrelin receptor agonists [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-fluorophenyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.